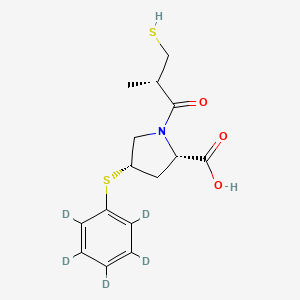
Norethindrone beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norethindrone beta-D-Glucuronide is a metabolite of Norethindrone, a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. The compound is formed through the glucuronidation process, where Norethindrone is conjugated with glucuronic acid. This process enhances the solubility and excretion of the compound from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norethindrone beta-D-Glucuronide typically involves the enzymatic or chemical conjugation of Norethindrone with glucuronic acid. The reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The chemical synthesis can also be achieved using glucuronic acid derivatives under mild acidic conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic processes using recombinant UGT enzymes. The process is optimized for high yield and purity, ensuring the compound is suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Norethindrone beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to Norethindrone and glucuronic acid by beta-glucuronidase enzymes .
Common Reagents and Conditions:
Hydrolysis: Beta-glucuronidase enzyme, physiological pH, and temperature.
Conjugation: UDP-glucuronic acid, UGT enzyme, mild acidic conditions.
Major Products Formed:
Hydrolysis: Norethindrone and glucuronic acid.
Conjugation: this compound.
Scientific Research Applications
Norethindrone beta-D-Glucuronide is widely used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. Its applications include:
Chemistry: Studying the metabolic pathways of synthetic progestins.
Biology: Investigating the role of glucuronidation in hormone metabolism.
Medicine: Understanding the pharmacokinetics of Norethindrone in hormone replacement therapies.
Industry: Developing assays for drug testing and monitoring.
Mechanism of Action
Norethindrone beta-D-Glucuronide exerts its effects through its parent compound, Norethindrone. Once hydrolyzed, Norethindrone binds to progesterone receptors, modulating gene expression and inhibiting ovulation. The glucuronidation process enhances the solubility and excretion of Norethindrone, facilitating its removal from the body .
Comparison with Similar Compounds
Norethindrone: The parent compound, used in hormonal contraceptives.
Ethinyl Estradiol: Another synthetic hormone often combined with Norethindrone in contraceptives.
Levonorgestrel: A similar synthetic progestin used in contraceptives.
Uniqueness: Norethindrone beta-D-Glucuronide is unique due to its enhanced solubility and excretion properties, which are achieved through glucuronidation. This makes it an essential compound for studying the metabolism and pharmacokinetics of synthetic progestins .
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O8/c1-3-26(34-24-21(30)19(28)20(29)22(33-24)23(31)32)11-9-18-17-6-4-13-12-14(27)5-7-15(13)16(17)8-10-25(18,26)2/h1,12,15-22,24,28-30H,4-11H2,2H3,(H,31,32)/t15-,16+,17+,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOHDQNOAACQBL-GBJMIENCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64701-11-7 |
Source


|
| Record name | Norethindrone glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064701117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NORETHINDRONE GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM65UQA5TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[2-(3-Fluoro-4-phenylphenyl)propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141209.png)









